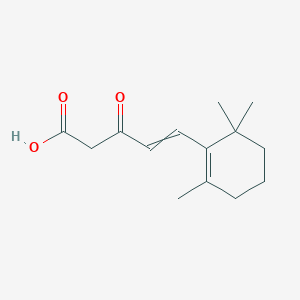
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is a chemical compound with a molecular formula of C13H18O3. It is characterized by the presence of a cyclohexene ring with three methyl groups and a conjugated ketone and carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid can be achieved through several methods. One common approach involves the oxidation of α-cyclocitral using potassium permanganate, which yields the desired compound in high yield . Another method involves the controlled hydrogenation of isoPhorone, followed by further chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA). These methods ensure high yield and purity, making the compound suitable for various applications .
化学反応の分析
Types of Reactions
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or more oxidized ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Similar structure with a hydroxyl group.
6-Hydroxy-3-oxo-α-ionol (Vomifoliol): Similar structure with a hydroxyl group and different functional groups
Uniqueness
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
生物活性
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is an organic compound notable for its unique structural features, including a keto group and a pentenoic acid backbone. This compound has garnered interest due to its potential applications in various fields, particularly in flavor and fragrance industries, as well as its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C13H20O3
- Molecular Weight : 222.28 g/mol
- Structure : The compound features a cyclohexene ring with three methyl groups at the 2, 6, and 6 positions, contributing to its distinctive properties.
Antimicrobial Properties
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : In studies involving similar compounds, antimicrobial activity was observed against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values demonstrated effectiveness comparable to established antibiotics such as ampicillin .
- Antifungal Activity : Compounds with similar structures have shown promising antifungal effects against pathogens like Candida albicans and Cryptococcus neoformans, often exceeding the efficacy of standard antifungal agents like ketoconazole .
The biological activity of this compound may be attributed to its ability to interact with microbial enzymes and disrupt cellular processes:
- Enzyme Interaction : Under specific conditions (e.g., presence of skin bacteria or certain pH levels), the compound may undergo cleavage leading to the formation of active antimicrobial agents .
Synthesis and Evaluation
A study synthesized derivatives of this compound and evaluated their biological activities:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound 5d | 37.9 - 113.8 | Antibacterial |
| Compound 5g | <50 | Antifungal |
| Compound 5k | >100 | Antiviral |
The most active compounds exhibited low cytotoxicity against human cell lines while maintaining potent antimicrobial effects .
Applications
The unique properties of this compound suggest potential applications in:
- Flavor and Fragrance Industries : Due to its organoleptic properties.
- Pharmaceuticals : As a basis for developing new antimicrobial agents.
- Cosmetics : Given its potential skin-friendly properties when interacting with microbial flora.
特性
CAS番号 |
64929-36-8 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
3-oxo-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-enoic acid |
InChI |
InChI=1S/C14H20O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7H,4-5,8-9H2,1-3H3,(H,16,17) |
InChIキー |
GJQWETPIXKUUKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















